molecular formula C24H20N2O2 B14394174 2-Propenamide, N,N'-1,3-phenylenebis[3-phenyl- CAS No. 89470-03-1

2-Propenamide, N,N'-1,3-phenylenebis[3-phenyl-

Cat. No.: B14394174
CAS No.: 89470-03-1
M. Wt: 368.4 g/mol
InChI Key: SZZMLKHAUMMAPU-UHFFFAOYSA-N
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Description

2-Propenamide, N,N’-1,3-phenylenebis[3-phenyl- is a complex organic compound with the molecular formula C24H20N2O2. This compound is characterized by its unique structure, which includes two phenyl groups attached to a propenamide backbone. It is known for its applications in various scientific fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenamide, N,N’-1,3-phenylenebis[3-phenyl- typically involves the reaction of 3-phenyl-2-propenamide with 1,3-phenylenediamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity.

Industrial Production Methods

In industrial settings, the production of 2-Propenamide, N,N’-1,3-phenylenebis[3-phenyl- is scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as chromatography, further enhances the purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-Propenamide, N,N’-1,3-phenylenebis[3-phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The phenyl groups can undergo substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenyl oxides, while reduction can produce phenylamines.

Scientific Research Applications

2-Propenamide, N,N’-1,3-phenylenebis[3-phenyl- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 2-Propenamide, N,N’-1,3-phenylenebis[3-phenyl- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can trigger various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • Cinnamamide
  • 2-Benzylideneacetamide
  • 3-Phenylacrylamide
  • 3-Phenylpropenamide
  • Cinnamide
  • Cinnamic amide
  • Benzylidene acetamide
  • 3-Phenyl-2-propenamide

Uniqueness

2-Propenamide, N,N’-1,3-phenylenebis[3-phenyl- stands out due to its unique structure, which imparts distinct chemical and physical properties

Properties

CAS No.

89470-03-1

Molecular Formula

C24H20N2O2

Molecular Weight

368.4 g/mol

IUPAC Name

3-phenyl-N-[3-(3-phenylprop-2-enoylamino)phenyl]prop-2-enamide

InChI

InChI=1S/C24H20N2O2/c27-23(16-14-19-8-3-1-4-9-19)25-21-12-7-13-22(18-21)26-24(28)17-15-20-10-5-2-6-11-20/h1-18H,(H,25,27)(H,26,28)

InChI Key

SZZMLKHAUMMAPU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NC2=CC(=CC=C2)NC(=O)C=CC3=CC=CC=C3

Origin of Product

United States

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